molecular formula C16H12N4O2S2 B2414612 6-(Phenylsulfonyl)-3-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 692733-11-2

6-(Phenylsulfonyl)-3-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2414612
CAS No.: 692733-11-2
M. Wt: 356.42
InChI Key: AOFGOLZJAGQRAV-UHFFFAOYSA-N
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Description

6-(Phenylsulfonyl)-3-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 692733-11-2) is a high-purity chemical research reagent based on the versatile pyrazolo[1,5-a]pyrimidine scaffold, a notable class of heterocyclic compounds recognized for potent protein kinase inhibitor (PKI) activity in targeted cancer therapy . This compound is of significant interest in medicinal chemistry for the design of next-generation protein kinase inhibitors. Pyrazolo[1,5-a]pyrimidines are known to act as ATP-competitive inhibitors, disrupting the aberrant signaling pathways that drive oncogenesis . Their inhibitory effects on kinases such as EGFR, B-Raf, and MEK are particularly relevant for research into non-small cell lung cancer (NSCLC) and melanoma . Furthermore, structurally related 3-(thienyl)pyrazolo[1,5-a]pyrimidin-7-amines have demonstrated promising anti-mycobacterial activity, highlighting their potential as inhibitors of Mycobacterium tuberculosis (M.tb) growth . The rigid, planar fused bicyclic core of the pyrazolo[1,5-a]pyrimidine scaffold provides a framework that is highly amenable to structural modification, allowing researchers to fine-tune electronic properties, lipophilicity, and binding affinity toward specific biological targets . This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-(benzenesulfonyl)-3-thiophen-2-ylpyrazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2S2/c17-15-14(24(21,22)11-5-2-1-3-6-11)10-18-16-12(9-19-20(15)16)13-7-4-8-23-13/h1-10H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFGOLZJAGQRAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(N3C(=C(C=N3)C4=CC=CS4)N=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Phenylsulfonyl)-3-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the reaction of aminopyrazoles with various alkynes. One green synthetic approach involves the use of ultrasonic irradiation to minimize environmental impact. In this method, aminopyrazoles react with symmetric and non-symmetric alkynes in the presence of potassium hydrogen sulfate (KHSO4) in aqueous ethanol .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-(Phenylsulfonyl)-3-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit a range of biological activities. The specific compound has been evaluated for its effectiveness against several targets:

  • Anti-Mycobacterial Activity :
    • A study on pyrazolo[1,5-a]pyrimidin-7-amines highlighted their role as potent inhibitors of Mycobacterium tuberculosis ATP synthase. The compounds demonstrated significant in vitro growth inhibition of M.tb, suggesting their potential as anti-tuberculosis agents .
  • Kinase Inhibition :
    • Pyrazolo[1,5-a]pyrimidin derivatives have been identified as inhibitors of various protein kinases involved in cancer progression. Specifically, they target kinases such as c-Abl and Bcr-Abl, which are crucial in the treatment of certain leukemias .
  • Antitumor Potential :
    • The compound has shown promise as an antitumor scaffold due to its ability to inhibit cancer cell proliferation. Recent studies have emphasized the structural modifications that enhance its anticancer efficacy .

Structure-Activity Relationship (SAR)

A comprehensive analysis of the structure-activity relationship reveals that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine core significantly affect biological activity. For instance:

  • Substituents at the 3 and 5 positions can alter binding affinity and selectivity towards specific receptors or enzymes.
  • The presence of a phenylsulfonyl group enhances solubility and bioavailability, which are critical for therapeutic applications .

Data Tables

CompoundTargetIC50 (µM)Remarks
A5-HT(6) Receptor0.26High potency
BMycobacterium tuberculosis0.15Significant growth inhibition
Cc-Abl Kinase0.05Effective against resistant strains

Case Studies

  • Inhibition of Mycobacterial Growth :
    • A series of derivatives were synthesized and tested against M.tb. The most effective compounds exhibited low hERG liability and favorable pharmacokinetic properties, making them suitable candidates for further development .
  • Cancer Treatment :
    • In vivo studies demonstrated that certain pyrazolo[1,5-a]pyrimidin derivatives could effectively reduce tumor size in mouse models by inhibiting key signaling pathways involved in tumor growth .

Mechanism of Action

The mechanism of action of 6-(Phenylsulfonyl)-3-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with molecular targets such as the aryl hydrocarbon receptor (AHR). By binding to AHR, it can modulate the transcription of genes involved in various biological processes, including immune response and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Phenylsulfonyl)-3-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications, particularly as an AHR antagonist.

Biological Activity

6-(Phenylsulfonyl)-3-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Pharmacological Profile

The compound has shown significant activity as a selective antagonist of the serotonin 5-HT6 receptor. This receptor is implicated in various neurological disorders, making it a target for drug development.

Key Findings:

  • Binding Affinity : Studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit varying affinities for the 5-HT6 receptor. For instance, one derivative showed a Ki value of 1.7 nM, indicating high binding affinity and selectivity for the 5-HT6 receptor over other serotonin receptors like 5-HT2A and 5-HT2B .
  • Functional Assays : In functional assays, certain derivatives exhibited IC50 values as low as 29.0 nM, showcasing their potential as therapeutic agents in treating conditions associated with serotonin dysregulation .

Structure-Activity Relationships (SAR)

The SAR studies conducted on similar compounds indicate that modifications on the pyrazolo[1,5-a]pyrimidine scaffold can significantly influence biological activity.

Observations:

  • Substituent Effects : The size and nature of substituents on the phenylsulfonyl group play a crucial role in determining the potency against the 5-HT6 receptor. Variations in substituent size led to differences in receptor antagonism potency across a wide range .
  • Positioning of Functional Groups : The relative positioning of heterocycles and sulfonyl groups also affects biological activity. Compounds with optimal spatial arrangements tend to exhibit enhanced receptor binding and functional activity .

Case Studies

Recent research has highlighted various derivatives of the pyrazolo[1,5-a]pyrimidine scaffold that demonstrate promising biological activities:

CompoundActivityKi (nM)IC50 (nM)
Compound A5-HT6 Antagonist1.729.0
Compound BCNS Activity260-
Compound CAnticancer--

These compounds illustrate the potential therapeutic applications of this class of molecules, particularly in neuropharmacology and oncology.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 6-(Phenylsulfonyl)-3-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine?

  • Methodology : The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors like aminopyrazoles and β-diketones, followed by introducing substituents. Key steps include:

  • Step 1 : Cyclization under reflux in polar aprotic solvents (e.g., DMF) with catalysts like acetic acid .
  • Step 2 : Sulfonylation at position 6 using phenylsulfonyl chloride in dichloromethane with a base (e.g., triethylamine) .
  • Step 3 : Thienyl group incorporation at position 3 via Suzuki-Miyaura coupling using palladium catalysts .
    • Optimization : Reaction temperatures (80–120°C), solvent purity, and catalyst loading (1–5 mol%) significantly impact yield (reported 45–70%) and purity (>95% via HPLC) .

Q. How is the compound characterized structurally and analytically in academic research?

  • Techniques :

  • 1H/13C NMR : Confirm regiochemistry of substituents. For example, the phenylsulfonyl group shows deshielded aromatic protons (δ 7.5–8.1 ppm), while the thienyl group exhibits distinct splitting patterns (δ 6.8–7.3 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 397.08) and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding solid-state stability .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Screening Strategies :

  • Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays. IC50 values <1 μM indicate strong inhibition potential .
  • Antiproliferative Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare dose-response curves with controls like doxorubicin .
  • Solubility Assessment : Measure logP (octanol-water partition coefficient) to guide formulation for in vivo studies .

Advanced Research Questions

Q. How can contradictions in enzyme inhibition data across studies be resolved?

  • Root Cause Analysis : Discrepancies may arise from assay conditions (e.g., ATP concentration variations in kinase assays) or structural impurities.
  • Mitigation Strategies :

  • Standardized Protocols : Use uniform buffer systems (e.g., Tris-HCl, pH 7.4) and control inhibitors (e.g., staurosporine) .
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., replacing the thienyl group with furan) to isolate substituent-specific effects .
  • Computational Docking : Validate binding modes using software like AutoDock to identify key interactions (e.g., sulfonyl group with Lys residue in kinase active sites) .

Q. What strategies improve the compound’s pharmacokinetic properties for in vivo applications?

  • Approaches :

  • Prodrug Design : Introduce hydrolyzable esters at the amine group to enhance oral bioavailability .
  • Nanoformulation : Encapsulate in PEGylated liposomes to improve plasma half-life and reduce off-target toxicity .
  • Metabolic Stability : Assess cytochrome P450 interactions using liver microsome assays. Methylation of the pyrimidine ring can reduce CYP3A4-mediated degradation .

Q. How can molecular targets be identified with minimal off-target effects?

  • Experimental Design :

  • Affinity Chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
  • CRISPR-Cas9 Knockout : Screen gene-edited cell lines (e.g., lacking specific kinases) to confirm target dependency .
  • Thermal Proteome Profiling (TPP) : Monitor protein denaturation shifts in response to ligand binding to map interactomes .

Q. How can solubility challenges in aqueous buffers be addressed during formulation?

  • Solutions :

  • Co-Solvents : Use DMSO/PEG 400 mixtures (<10% v/v) to maintain compound stability in PBS .
  • pH Adjustment : Protonate the amine group (pKa ~8.5) by lowering buffer pH to 6.5, increasing ionic solubility .
  • Cyclodextrin Complexation : Form inclusion complexes with sulfobutyl-β-cyclodextrin to enhance bioavailability in animal models .

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